10-溴-1-癸烯

描述

10-Bromo-1-decene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to the tenth carbon of a decene chain. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of bromoalkenes like 10-Bromo-1-decene can be achieved through various methods. For instance, an optimized process for synthesizing 10-bromo-1-decanol, which is closely related to 10-Bromo-1-decene, involves the use of decane-1,10-diol with a phase transfer catalyst and aqueous HBr as the brominating reagent, yielding 64% of the desired product . Similarly, the synthesis of 1-bromo-1-lithioethene, another related compound, is reported to undergo clean 1,2-addition with aldehydes and ketones to afford various 1-substituted 1-bromoethene products .

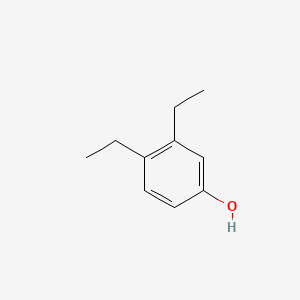

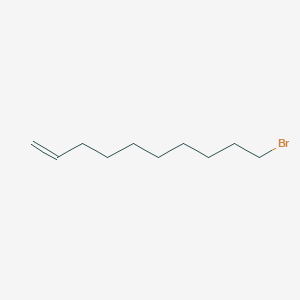

Molecular Structure Analysis

The molecular structure of brominated compounds is often studied using techniques such as X-ray crystallography. For example, the crystal structure of a compound with a bromine atom acting as both an electron acceptor in halogen bonding and an electron donor in hydrogen bonding has been reported . Although not directly related to 10-Bromo-1-decene, this study highlights the dual role that bromine atoms can play in molecular interactions.

Chemical Reactions Analysis

Bromoalkenes like 10-Bromo-1-decene can participate in various chemical reactions. The reactivity of such compounds is exemplified by the synthesis of a 1-bromoalumole, which demonstrates the potential for functionalization of alumoles . Additionally, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction indicates the versatility of bromoalkenes in forming different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkenes are influenced by the presence of the bromine atom. These properties can be studied through spectroscopic methods such as NMR and IR spectroscopy, as well as elemental analysis . Density functional theory (DFT) calculations can complement these studies by providing insights into the optimized structure and predicted spectra . The crystal structure of brominated compounds can also reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing and stability of the molecules .

科学研究应用

合成与优化

10-溴-1-癸烯已被用于合成溴代烷醇。例如,一项研究优化了使用癸烷-1,10-二醇作为底物合成10-溴-1-癸醇的过程。该过程涉及相转移催化剂和水溶性HBr,实现了10-溴-1-癸醇的产率为64%(Spaccini et al., 2010)。

电化学还原

在电化学领域,10-溴-1-癸烯及相关化合物已被研究其还原性质。一项研究调查了在二甲基甲酰胺中汞阴极上对1,10-二溴癸烷的电化学还原,揭示了电子转移过程的见解(Bart & Peters, 1990)。

液晶树枝状聚合物

研究还集中在使用10-溴-1-癸烯合成树枝状聚合物上。一项研究描述了使用10-溴-1-癸烯合成和表征热致向列型液晶聚合物,突出了其在聚合物化学中的实用性(Percec & Kawasumi, 1992)。

纳米石墨烯合成

10-溴-1-癸烯在纳米石墨烯的合成中发挥了作用。最近的一项研究探索了10-溴-1-癸烯衍生物在表面反应中合成开壳纳米石墨烯,展示了其在材料科学和纳米技术中的应用(Mishra et al., 2020)。

甘油单醚的合成

在另一个应用中,类似1-癸烯的α-烯烃,当与某些试剂反应时,会转化为甘油的β-溴单醚。这个过程涉及使用10-溴-1-癸烯,并突出了其在合成复杂有机化合物中的作用(Singh, Bhadani, & Kamboj, 2008)。

微波辅助合成

报道了一种涉及微波辐射的新颖方法,用于从10-溴-1-癸烯合成溴代烷醇。这个过程以其高选择性和效率而引人注目,展示了有机合成中的创新方法(Zhang et al., 2014)。

作用机制

Target of Action

10-Bromo-1-decene is a synthetic hydrocarbon compound widely utilized in the realms of organic chemistry and catalysis It is known to be a versatile building block in the synthesis of various organic compounds .

Mode of Action

The precise mode of action of 10-Bromo-1-decene remains somewhat elusive. It is believed to function as an electron donor, supplying electrons to the reaction center and facilitating the desired chemical reactions . Additionally, 10-Bromo-1-decene is thought to act as an acid-base catalyst, activating the reactants and promoting the desired reactions by aiding in the formation of intermediate species .

Biochemical Pathways

It has been used in scientific investigations to aid the exploration of organic reaction mechanisms and the development of novel synthetic pathways .

Result of Action

Its role as an electron donor and acid-base catalyst suggests that it may facilitate various chemical reactions, leading to the synthesis of various organic compounds .

Action Environment

It is known that 10-bromo-1-decene can undergo reduction reactions under room temperature conditions , suggesting that temperature may be a significant environmental factor influencing its action.

安全和危害

10-Bromo-1-decene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

10-Bromo-1-decene finds extensive application in synthesizing various organic compounds . It has been used in the multi-component copolymerization of 10-bromo-1-decene with ethylene, propylene, and dienes to afford a new family of bromine-functionalized polyolefins with controllable composition and high molecular weight . This suggests potential future directions in the field of polymer chemistry.

属性

IUPAC Name |

10-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVPJOMYWVYPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

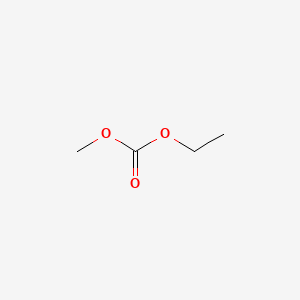

C=CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337553 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62871-09-4 | |

| Record name | 10-Bromo-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromo-1-decene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)